

# Application Note: C-C Bond Formation using 5'-Fluoro-2'-iodoacetophenone

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## Compound of Interest

Compound Name: 5'-Fluoro-2'-iodoacetophenone

CAS No.: 914225-70-0

Cat. No.: B570891

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## Executive Summary

**5'-Fluoro-2'-iodoacetophenone** (CAS: 914225-70-0) is a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between a highly reactive aryl iodide and an acetyl group, flanked by a meta-fluorine atom. This trifecta of functional groups makes it an ideal precursor for two critical transformations:

- **Regioselective Biaryl Synthesis:** Via Suzuki-Miyaura coupling, preserving the ketone for further elaboration.
- **Heterocycle Annulation:** Serving as a lynchpin for indole and isoquinoline synthesis, a strategy famously utilized in the synthesis of the third-generation ALK inhibitor, Lortlatinib (PF-06463922).

This guide provides validated protocols for C-C bond formation, focusing on the chemoselectivity required to engage the C-I bond while preserving the C-F bond and the acetyl moiety.

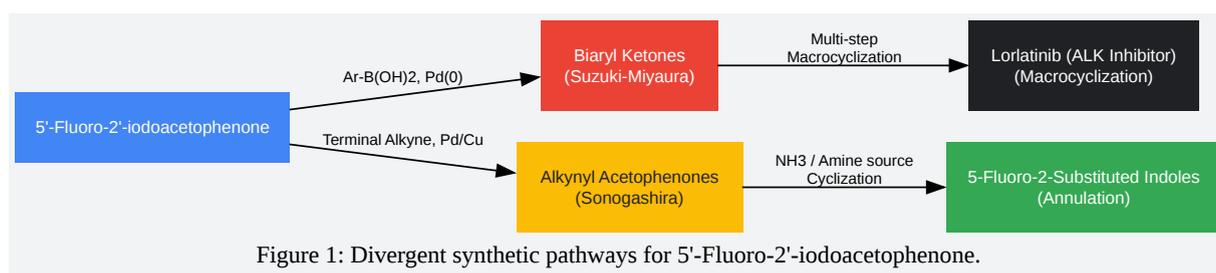
## The Scaffold: Electronic & Steric Analysis[1]

Before initiating synthesis, it is crucial to understand the reactivity profile of **5'-Fluoro-2'-iodoacetophenone**.

Feature	Electronic Effect	Synthetic Implication
C-I Bond (Pos 2')	Weak bond energy (~57 kcal/mol).	Primary Reactive Site. Undergoes rapid Oxidative Addition with Pd(0). Significantly more reactive than the C-F or C-H bonds.
Acetyl Group (Pos 1')	Electron-withdrawing (EWG); Ortho to Iodine.	Acts as an internal nucleophile trap (in annulations) or a directing group. The carbonyl carbon is susceptible to nucleophilic attack after cross-coupling.
Fluorine (Pos 5')	Strong EWG (Inductive); Para to Acetyl.	Modulates lipophilicity and metabolic stability. Deactivates the ring slightly towards electrophilic attack but activates the C-I bond for oxidative addition.

## Reaction Landscape & Strategic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.



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[2][3][4][5]

## Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol describes the coupling of **5'-Fluoro-2'-iodoacetophenone** with phenylboronic acid. The conditions are optimized to prevent dehalogenation of the fluorine and minimize protodeiodination.

### Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.<sup>[1][2][3]</sup> The C-I bond undergoes oxidative addition much faster than the C-F bond due to the weaker bond strength of Carbon-Iodine compared to Carbon-Fluorine. The acetyl group remains intact, provided the base is not strong enough to induce enolization-based side reactions (like aldol condensation).

### Materials

- Substrate: **5'-Fluoro-2'-iodoacetophenone** (1.0 equiv)
- Coupling Partner: Phenylboronic acid (1.2 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (3-5 mol%)
  - Why: The bidentate dppf ligand prevents β-hydride elimination and stabilizes the Pd center, ensuring high yields for sterically crowded ortho-substituted aryl halides.
- Base: Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv) or K<sub>2</sub>CO<sub>3</sub> (2.5 equiv)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)
  - Why: The aqueous component is critical for the transmetalation step (formation of the boronate-hydroxo species).

### Step-by-Step Procedure

- Setup: In a glovebox or under a stream of Argon, charge a reaction vial with **5'-Fluoro-2'-iodoacetophenone** (264 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Cs<sub>2</sub>CO<sub>3</sub> (652 mg, 2.0 mmol), and Pd(dppf)Cl<sub>2</sub> (25 mg, 0.03 mmol).

- Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
- Reaction: Seal the vial with a crimp cap and PTFE septum. Heat the mixture to 80°C for 4-6 hours.
  - Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting iodide (Rt ~ X min) should disappear, replaced by the biaryl product.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
- Purification: Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

## Expected Results

- Yield: >85%
- Product: 1-(4-Fluoro-[1,1'-biphenyl]-2-yl)ethanone.

## Protocol B: One-Pot Sonogashira Coupling / Indole Annulation

This advanced protocol leverages the ortho-acetyl group to synthesize 5-fluoro-2-substituted indoles. This is a "cascade" reaction where the initial Sonogashira coupling is followed by a cyclization with an amine source.

## Mechanism of Action

- Sonogashira Coupling: Pd/Cu catalyzes the coupling of the terminal alkyne to the C-1 position.
- Cyclization: In the presence of an amine (or ammonia equivalents like ammonium acetate), the ketone condenses with the amine to form an imine, which then undergoes a 5-endo-dig cyclization onto the adjacent alkyne, forming the indole core.

## Materials

- Substrate: **5'-Fluoro-2'-iodoacetophenone** (1.0 equiv)
- Alkyne: Phenylacetylene (1.2 equiv)
- Catalyst: PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (5 mol%)
- Co-Catalyst: CuI (2 mol%)
- Amine Source: Ammonium Acetate (excess, 5-10 equiv) - For NH-indole formation
- Solvent: DMF (Dimethylformamide)
- Base: Et<sub>3</sub>N (3.0 equiv)

## Step-by-Step Procedure

- Coupling Phase:
  - Charge a flask with **5'-Fluoro-2'-iodoacetophenone** (1.0 mmol), PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (35 mg), and CuI (4 mg).
  - Evacuate and backfill with N<sub>2</sub> (3 cycles).
  - Add degassed DMF (5 mL) and Et<sub>3</sub>N (0.42 mL).
  - Add Phenylacetylene (1.2 mmol) dropwise.
  - Stir at Room Temperature for 2 hours. (Confirm consumption of iodide by TLC).
- Annulation Phase:
  - Add Ammonium Acetate (excess, ~5-10 mmol) directly to the reaction mixture.
  - Heat the reaction to 100°C for 12 hours.
- Workup:
  - Cool to RT. Pour into ice water (50 mL). Extract with EtOAc (3 x 20 mL).

- Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.
- Purification:
  - Flash chromatography (Hexanes/EtOAc).

## Expected Results

- Product: 5-Fluoro-2-phenyl-1H-indole.
- Note: This reaction builds the heterocyclic core found in many tryptophan-derived alkaloids and synthetic drugs.[4]

## Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Conversion (Suzuki)	Catalyst poisoning or oxidation.	Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl <sub>2</sub> or SPhos-Pd-G2 for higher activity.
Dehalogenation (Loss of F)	Reaction temperature too high; Hydride source present.	Lower temperature to 60°C. Avoid alcohol solvents (EtOH/MeOH) if β-hydride elimination is suspected; stick to Dioxane/Water or Toluene.
Homocoupling of Alkyne	Excess O <sub>2</sub> in Sonogashira reaction.	Degas solvents thoroughly (freeze-pump-thaw). Add the alkyne slowly (syringe pump).
Incomplete Cyclization	Wet reagents (Ammonium Acetate is hygroscopic).	Use dry NH <sub>4</sub> OAc or add molecular sieves. Increase temperature to 120°C for the second step.

## References

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- Indole Synthesis via Sonogashira/Cyclization
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- General Reactivity of 2'-Iodoacetophenones
  - ChemicalBook Entry: **5'-Fluoro-2'-iodoacetophenone** (CAS 914225-70-0).[5][6]

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for **5'-Fluoro-2'-iodoacetophenone** and all reagents before handling. This compound is a skin and eye irritant.[7]

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